1-Cyclopentyl-3-phenylthiourea
Overview
Description
1-Cyclopentyl-3-phenylthiourea is an organic compound with the molecular formula C₁₂H₁₆N₂S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities. This compound is characterized by the presence of a cyclopentyl group and a phenyl group attached to the thiourea moiety, making it a unique and versatile molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-3-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:
Cyclopentylamine+Phenyl isothiocyanate→this compound
The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea moiety can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
1-Cyclopentyl-3-phenylthiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other thiourea derivatives.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties. It is used in studies to understand the structure-activity relationships of thiourea derivatives.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals. It is also used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
1-Cyclopentyl-3-phenylthiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-cyclohexylthiourea: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group. It may exhibit different biological activities and chemical reactivity.
1-Phenyl-3-methylthiourea: Contains a methyl group instead of a cyclopentyl group. This compound is simpler and may have different applications and properties.
1-Cyclohexyl-3-phenylthiourea: Similar to this compound but with a cyclohexyl group. It may have different steric and electronic effects, influencing its reactivity and biological activity.
Properties
IUPAC Name |
1-cyclopentyl-3-phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVDCHOCLAEROU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352677 | |
Record name | 1-cyclopentyl-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39964-24-4 | |
Record name | 1-cyclopentyl-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CYCLOPENTYL-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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